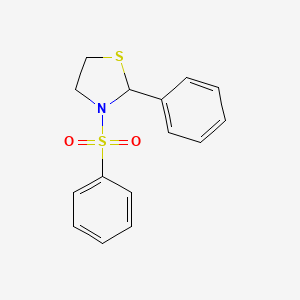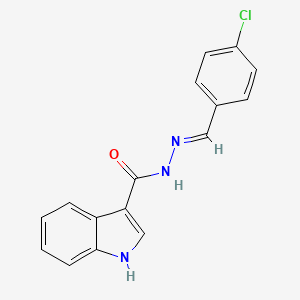
N'-(4-chlorobenzylidene)-1H-indole-3-carbohydrazide
Descripción general
Descripción
N-(4-chlorobenzylidene)-1H-indole-3-carbohydrazide, also known as CBIC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CBIC belongs to the class of hydrazide derivatives, which have been extensively studied for their various biological activities.
Aplicaciones Científicas De Investigación
Crystal Structure and Anti-Diabetic Potential
- Study Overview: Research by Karrouchi et al. (2021) focused on the synthesis and characterization of a novel crystal, which is a variant of N'-(4-chlorobenzylidene)-1H-indole-3-carbohydrazide. The study confirmed the molecule's structure through various spectroscopic techniques and single crystal X-ray analysis.
- Anti-Diabetic Applications: The same study evaluated the compound's in vitro anti-diabetic potential against α-glucosidase and α-amylase enzymes. Molecular docking studies indicated that it could be a potent α-glucosidase inhibitor, suggesting potential applications in diabetes management.
Corrosion Protection and Adsorption Studies
- Research Context: Paul et al. (2020) investigated the effects of similar compounds, including (E)-5-amino-N′-(4-chlorobenzylidene)-3-(4-chlorophenyl)-1H-pyrazole-4-carbohydrazide, on corrosion protection of mild steel.
- Findings: The study demonstrated that these compounds effectively inhibited corrosion in a 15% HCl solution. This suggests potential applications in industrial settings for protecting metal surfaces.
Antitumor Activity
- Overview of Research: A study by Huan et al. (2020) synthesized compounds incorporating a 1-(4-chlorobenzyl)-1H-indole core. The research aimed to find novel anticancer agents.
- Key Findings: Some compounds showed potent cytotoxicity against various human cancer cell lines, indicating potential as antitumor agents. Specifically, certain compounds exhibited very strong cytotoxicity with low IC50 values, pointing to their effectiveness in cancer treatment.
Propiedades
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-12-7-5-11(6-8-12)9-19-20-16(21)14-10-18-15-4-2-1-3-13(14)15/h1-10,18H,(H,20,21)/b19-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKHSZQGFNODNE-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NN=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)N/N=C/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B3856397.png)
![2,4-dichloro-5-[(trifluoroacetyl)amino]benzamide](/img/structure/B3856398.png)
![5-[(2-bromoethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3856406.png)
![1-[3-(3,5-dimethylphenoxy)propyl]pyrrolidine](/img/structure/B3856416.png)

![1,2-ethanediyl bis{3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoate}](/img/structure/B3856440.png)
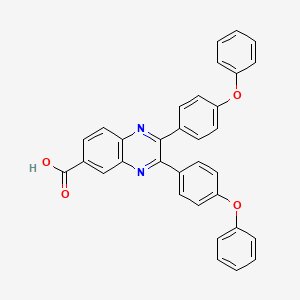
![N-(4-bromophenyl)-N-[1,4-dioxo-3-(1-piperazinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3856466.png)
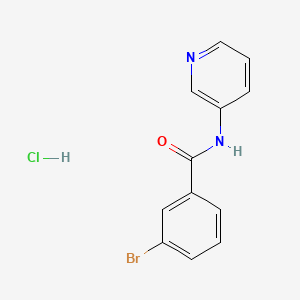
![2-methoxy-4-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}-3-nitrophenyl acetate](/img/structure/B3856477.png)
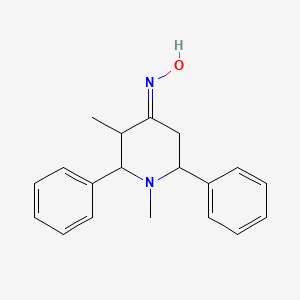
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-nitrobenzohydrazide](/img/structure/B3856487.png)
![N-[4-(3-methylpyrazin-2-yl)phenyl]methanesulfonamide](/img/structure/B3856492.png)
